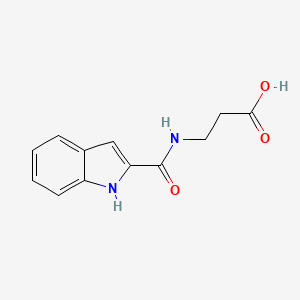

N-(1H-indol-2-ylcarbonyl)-beta-alanine

Description

BenchChem offers high-quality N-(1H-indol-2-ylcarbonyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indol-2-ylcarbonyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indole-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQHKWPEDMLEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Indole Moiety in Bioactive Compounds and Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.gov It is a privileged scaffold found in a vast array of natural products and synthetic compounds that exhibit significant and diverse pharmacological activities. yu.edu.jo The presence of the indole ring in the essential amino acid tryptophan underscores its fundamental role in biochemistry, serving as a precursor to vital molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov

In drug discovery, the indole moiety is recognized for its ability to mimic the structure of peptides and to bind to a variety of biological receptors and enzymes. nih.govnih.gov This versatility has led to the development of numerous indole-containing drugs with applications across a wide spectrum of diseases. The structural diversity of indole derivatives allows them to interact with various molecular targets, leading to a range of biological effects. yu.edu.jo Researchers have successfully synthesized and explored indole derivatives as potential agents for treating conditions such as cancer, microbial and viral infections, inflammation, and neurodegenerative disorders. nih.govebi.ac.uk

The indole-2-carboxamide scaffold, in particular, has been identified as a promising class of therapeutic agents. arkat-usa.org Studies have demonstrated that compounds based on this structure possess potent biological activities, including antitubercular, anticancer, and antimicrobial effects. arkat-usa.orgjk-sci.com The ability to modify the indole ring at various positions allows for the fine-tuning of a compound's activity and properties, making it a highly attractive starting point for the design of new therapeutic agents. nih.govarkat-usa.org

Significance of Beta Alanine in Biological Systems and Derivative Research

Beta-alanine (B559535) (β-alanine) is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid counterparts by the position of the amino group relative to the carboxyl group. nih.gov While not used in the synthesis of major proteins or enzymes, beta-alanine plays a crucial role in various physiological processes. nih.gov It is produced endogenously in the liver and can also be obtained from dietary sources like poultry and meat. ebi.ac.uk

The most well-documented biological role of beta-alanine is as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). ebi.ac.uk Carnosine is a dipeptide found in high concentrations in muscle and brain tissues, where it functions as a potent intracellular pH buffer. ebi.ac.uk By increasing muscle carnosine concentrations, beta-alanine supplementation has been shown to enhance performance during high-intensity exercise and to delay neuromuscular fatigue. ebi.ac.ukfrontiersin.org

Beyond its role in exercise physiology, carnosine, and by extension its precursor beta-alanine, exhibits a range of other protective effects. These include antioxidant, anti-glycating, and ion-chelating activities. evitachem.com Research into beta-alanine derivatives is an active area, exploring how modifications to the beta-alanine structure can lead to new compounds with unique biological activities. ontosight.ai These derivatives are investigated for their potential applications in pharmaceuticals, particularly in the development of therapies for neurological or metabolic disorders. ontosight.ai

Rationale for Investigating N 1h Indol 2 Ylcarbonyl Beta Alanine As a Hybrid Structure

The investigation of N-(1H-indol-2-ylcarbonyl)-beta-alanine is rooted in the principles of molecular hybridization, a rational drug design strategy. This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule. The goal is to harness the biological activities of the parent fragments to produce a compound with potentially synergistic or additive effects, a novel mechanism of action, or an improved pharmacokinetic profile. arkat-usa.org

The rationale for creating a hybrid of an indole-2-carboxamide and beta-alanine (B559535) is multifaceted:

Combining Bioactive Scaffolds: The indole-2-carboxamide scaffold is known for a wide range of biological activities, including potent antiproliferative and antimicrobial effects. arkat-usa.orgjk-sci.com Beta-alanine is a key biological molecule that can influence physiological processes and serve as a building block for other bioactive compounds. ontosight.ai Combining these two entities could result in a new molecule with a unique biological profile that differs from its individual components. arkat-usa.org

Peptidomimetic Design: The resulting structure is a peptidomimetic, a compound that mimics the structure and function of peptides. The amide bond linking the indole (B1671886) and beta-alanine moieties is a key feature of peptides. jk-sci.com Such compounds are of great interest in pharmaceutical research as they can interact with biological targets of peptides, such as enzymes and receptors, but often have improved stability and oral bioavailability. jk-sci.com

While specific research findings on N-(1H-indol-2-ylcarbonyl)-beta-alanine are not extensively detailed in publicly available literature, the activity of closely related compounds provides a strong basis for its investigation. The table below summarizes the antiproliferative activity of several indole-2-carboxamide derivatives against various cancer cell lines, illustrating the therapeutic potential of this class of compounds.

| Compound | Modifications | Target Cancer Cell Line | Biological Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide 5d | 5-Chloro-3-methyl-N-(4-morpholinophenethyl) | A-549 (Lung) | 1.10 | nih.gov |

| Indole-2-carboxamide 5e | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | MCF-7 (Breast) | 0.80 | nih.gov |

| Indole-2-carboxamide 5e | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | Panc-1 (Pancreatic) | 1.00 | nih.gov |

| Indole-2-carboxamide Derivative | N-(4-chlorophenyl) | PC3 (Prostate) | 23 | yu.edu.jo |

| Indole-2-carboxamide Derivative | N-(4-fluorophenyl) | MCF-7 (Breast) | >50 | yu.edu.jo |

This table presents data for related indole-2-carboxamide derivatives to showcase the type of research conducted on this chemical class. IC₅₀/GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

An in-depth exploration of the synthetic methodologies and chemical transformations surrounding N-(1H-indol-2-ylcarbonyl)-beta-alanine and its related compounds reveals a blend of classic organic chemistry and modern biotechnological approaches. The construction of this molecule relies on fundamental reactions, while the production of its core components, particularly beta-alanine, is increasingly shifting towards more sustainable methods.

Molecular Mechanisms and Biological Targets of N 1h Indol 2 Ylcarbonyl Beta Alanine

Enzyme Inhibition and Activation Profiling

While the receptor pharmacology of indole-2-carboxamides and beta-alanine (B559535) is extensively studied, the specific profile of N-(1H-indol-2-ylcarbonyl)-beta-alanine as an enzyme inhibitor or activator is less well-documented. However, the indole (B1671886) scaffold is recognized as a versatile core in medicinal chemistry for designing enzyme inhibitors. nih.govmdpi.commdpi.com

Various indole derivatives have been synthesized and evaluated for inhibitory activity against several key enzymes. For instance, certain indole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.govnih.govresearchgate.net Other research has focused on indole derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and protein kinases, which are crucial in cell signaling and are major targets in cancer therapy. mdpi.commdpi.comnih.gov These studies demonstrate that the indole ring system can be effectively targeted to the active sites of various enzymes. While these findings establish the potential of the indole scaffold to engage with enzymes, a specific enzymatic inhibition or activation profile for N-(1H-indol-2-ylcarbonyl)-beta-alanine has not been extensively reported.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the specific molecular mechanisms and biological targets of N-(1H-indol-2-ylcarbonyl)-beta-alanine as outlined in the requested structure.

The provided outline specifies distinct biological activities, including the inhibition of Neutral Endopeptidase (Neprilysin), Cyclooxygenase-2 (COX-2), Alanine Racemase, and Tyrosine Kinases, as well as effects on cellular signaling pathways like cAMP and β-catenin.

While the indole chemical structure is a known pharmacophore present in various compounds that inhibit enzymes like COX-2, and the β-alanine moiety is involved in numerous metabolic pathways, specific research directly linking N-(1H-indol-2-ylcarbonyl)-beta-alanine to these particular targets and pathways could not be identified. nih.govnih.govmdpi.com

Therefore, constructing a scientifically accurate and verifiable article that strictly adheres to the requested sections and subsections is not possible at this time. To fulfill the request, published research data detailing the inhibitory concentrations (e.g., IC50 values), binding affinities, and effects on cellular signaling for N-(1H-indol-2-ylcarbonyl)-beta-alanine would be required for each specified target.

Cellular Signaling and Molecular Pathways

Modulation of Auxin Signaling Pathways (relevant for indole-3-acetic acid derivatives)

The indole ring is a core structure in the class of plant hormones known as auxins, with Indole-3-acetic acid (IAA) being the most common and extensively studied natural auxin. wikipedia.org IAA is a critical signaling molecule that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation. wikipedia.orgontosight.ainih.gov Synthetic indole derivatives can mimic these effects and are used to study and manipulate plant development. ontosight.ai

The primary mechanism of auxin signaling involves the regulation of gene expression. In the absence of auxin, Auxin/Indole-3-acetic acid (Aux/IAA) proteins bind to Auxin Response Factor (ARF) transcription factors, repressing their activity. wikipedia.org When IAA is present, it facilitates the interaction between Aux/IAA proteins and a component of an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This frees the ARF proteins to bind to auxin-response elements in the promoters of specific genes, thereby activating their transcription and initiating various developmental programs. wikipedia.org The modulation of these pathways is fundamental to processes like root initiation, fruit development, and apical dominance. ontosight.ainih.gov

Several distinct biosynthetic pathways for IAA have been identified in both plants and microorganisms, most of which originate from the amino acid tryptophan. nih.govoup.com Key pathways include the indole-3-pyruvate (IPyA) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetonitrile (B3204565) (IAN) pathway, each involving different enzymatic steps to convert tryptophan into IAA. oup.com

Mechanisms of Anti-proliferative and Apoptotic Effects

The indole scaffold is a prominent heterocyclic structure found in numerous compounds that exhibit significant anti-proliferative and chemopreventive activities against various cancer cell lines. mdpi.comnih.govresearchgate.net Research into synthetic and natural indole derivatives has revealed several mechanisms through which they exert their anti-cancer effects.

A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various indole compounds have demonstrated their ability to trigger apoptotic pathways. For instance, certain marine-derived indole alkaloids can upregulate the expression of genes that compromise leukemia cell survival. mdpi.com Other indole derivatives have been shown to enhance the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, key executioner proteins in the apoptotic cascade, while also modulating the levels of the Bcl-2 family of proteins which regulate apoptosis. mdpi.com

In addition to inducing apoptosis, indole compounds can arrest the cell cycle at various phases. mdpi.com Some derivatives cause cell cycle arrest at the G2/M phase, while others can halt progression through the S and G2 phases. mdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating. For example, synthetic 6,7-annulated-4-substituted indole compounds have been found to increase the mitotic index and stimulate the formation of bi-nucleated and multi-nucleated cells, indicating a disruption of mitosis and a block in cytokinesis, ultimately leading to apoptosis. nih.gov

The following table summarizes the anti-proliferative mechanisms of various indole compounds as reported in research findings.

| Indole Derivative | Cancer Cell Line(s) | Observed Mechanism(s) |

| Mukonal | SK-BR-3, MDA-MB-231 (Breast Cancer) | Apoptosis induction, cleavage of PARP and caspase-3, regulation of Bcl-2. mdpi.com |

| Chaetoglobosin G | A549 (Lung Cancer) | Autophagy enhancement, inhibition of p-EGFR, p-MEK, and p-ERK proteins, apoptosis induction, G2/M cell cycle arrest. mdpi.com |

| 3,3′-Diindolylmethane | BGC-823 (Gastric Cancer) | Induction of ferroptosis through upregulation of lipid-ROS and decrease in GSH. mdpi.com |

| 3,10-dibromofascaplysin | K562, THP-1, MV4-11, U937 (Myeloid Leukemia) | Apoptosis induction, upregulation of E2F1 expression, downregulation of FLT3 genes, S and G2 cell cycle arrest. mdpi.com |

| Annulated Indoles | L1210 (Murine Leukemia), HL-60 (Human Leukemia) | Increased mitotic index, disruption of mitosis, blockage of cytokinesis, induction of apoptosis. nih.gov |

Role in Muscle pH Regulation and Intramuscular Buffering Capacity via Carnosine Pathway

The beta-alanine component of N-(1H-indol-2-ylcarbonyl)-beta-alanine is directly involved in muscle physiology, specifically in the regulation of intramuscular pH. Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. nih.govresearchgate.netcapes.gov.br Carnosine is a dipeptide that plays a crucial role as an intracellular proton buffer. nih.govresearchgate.netnih.gov

During high-intensity exercise, there is a significant reliance on glycolysis for energy production, which leads to the accumulation of hydrogen ions (H+) and a subsequent decrease in intramuscular pH (acidosis). researchgate.netnih.gov This acidosis is considered a primary contributor to muscle fatigue. nih.govresearchgate.net Carnosine, with a pKa of 6.83, is a highly effective physiological buffer within the typical intracellular pH range of muscle cells. nih.gov The imidazole (B134444) ring of the histidine residue in carnosine can accept a proton, thereby attenuating the drop in pH during intense physical activity. nih.gov

Numerous studies have demonstrated that supplementing with beta-alanine effectively increases the concentration of carnosine in skeletal muscle. nih.govresearchgate.netnih.gov This elevation in muscle carnosine content enhances the total muscle buffering capacity. nih.govresearchgate.net The improved ability to buffer H+ can delay the onset of neuromuscular fatigue and improve performance, particularly in high-intensity exercise lasting more than 60 seconds. nih.govcapes.gov.br While not shown to improve maximal strength, beta-alanine supplementation has been linked to enhancements in anaerobic threshold and time to exhaustion. nih.govcapes.gov.br

The table below details the effects of beta-alanine on the carnosine pathway and performance.

| Parameter | Effect of Beta-Alanine Supplementation | Physiological Outcome |

| Muscle Carnosine | Significant increase in concentration (20-80%). nih.gov | Enhanced intramuscular buffering capacity. nih.govresearchgate.net |

| Intramuscular pH | Attenuates the decline in pH during high-intensity exercise. | Delays the onset of muscle fatigue. nih.govnih.gov |

| Exercise Performance | Improves performance in high-intensity exercise (>60s) and multiple bouts of intense exercise. nih.govcapes.gov.br | Increased time to exhaustion and anaerobic threshold. nih.govcapes.gov.br |

Preclinical Biological Evaluation and Investigative Models

In Vivo Mechanistic Studies (Animal Models)

In vivo studies involve the use of living organisms, typically animal models, to understand the physiological effects of a compound.

Pharmacokinetic (PK) studies examine how an organism absorbs, distributes, metabolizes, and excretes a compound. Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of the compound on the organism.

Current Findings for N-(1H-indol-2-ylcarbonyl)-beta-alanine: There is no specific pharmacokinetic or pharmacodynamic data available for N-(1H-indol-2-ylcarbonyl)-beta-alanine in any animal models. Studies on beta-alanine (B559535) itself have explored its pharmacokinetics to optimize dosing strategies. nih.gov

Animal models of diseases are used to assess the potential therapeutic efficacy of a compound. Given the structures of indole (B1671886) and beta-alanine, this compound could be hypothesized to have activity in pain, neurological, or inflammatory conditions.

Current Findings for N-(1H-indol-2-ylcarbonyl)-beta-alanine: No in vivo studies using animal models to explore the therapeutic potential of N-(1H-indol-2-ylcarbonyl)-beta-alanine in pain modulation, neurological disorders, or for its anti-inflammatory effects have been published. Research on other indole derivatives has shown potential anti-inflammatory and analgesic activity. researchgate.netmdpi.com Similarly, beta-alanine has been investigated for its potential neuroprotective and anti-inflammatory roles, often linked to its precursor role for carnosine. mdpi.comnih.gov

| Therapeutic Area | Animal Model Example | Potential Therapeutic Effect | Specific Data for N-(1H-indol-2-ylcarbonyl)-beta-alanine |

| Pain Modulation | Formalin-induced paw licking, tail-flick test | Analgesic effects | Not Available |

| Neurological Disorders | Models of Alzheimer's or Parkinson's disease | Neuroprotective or symptomatic improvement | Not Available |

| Anti-inflammatory Effects | Carrageenan-induced paw edema | Reduction in inflammation and swelling | Not Available |

This table provides examples of animal models and does not reflect any actual experimental results for N-(1H-indol-2-ylcarbonyl)-beta-alanine.

Evaluation of Bioavailability and Distribution of N-(1H-indol-2-ylcarbonyl)-beta-alanine in Biological Systems

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the understanding of the preclinical pharmacokinetics of N-(1H-indol-2-ylcarbonyl)-beta-alanine. Despite the synthesis and availability of this compound from various chemical suppliers, detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in investigative models have not been published.

While the broader class of indole-2-carboxamides has been a subject of medicinal chemistry research, with some studies indicating that members of this class possess desirable ADME properties for drug development, these findings are general and not specific to N-(1H-indol-2-ylcarbonyl)-beta-alanine. The bioavailability and tissue distribution are critical parameters in assessing the therapeutic potential of any new chemical entity. The absence of such data for N-(1H-indol-2-ylcarbonyl)-beta-alanine means that its ability to reach target tissues in a biologically active concentration after administration is currently unknown.

Consequently, it is not possible to provide detailed research findings, including data tables on pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), or its distribution pattern in various organs and tissues. Further preclinical research is required to elucidate the bioavailability and distribution of N-(1H-indol-2-ylcarbonyl)-beta-alanine in biological systems.

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations

There is no available research detailing molecular docking or molecular dynamics simulations specifically performed on N-(1H-indol-2-ylcarbonyl)-beta-alanine.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

No published studies were found that analyze the ligand-protein interactions or predict the binding mode of N-(1H-indol-2-ylcarbonyl)-beta-alanine with any biological target.

Prediction of Binding Affinities

Information regarding the predicted binding affinities of N-(1H-indol-2-ylcarbonyl)-beta-alanine to any protein target is not available in the current scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been specifically developed or published for a series of compounds that includes N-(1H-indol-2-ylcarbonyl)-beta-alanine.

Development of Predictive Models for Biological Activity

There are no predictive models in the public domain focused on the biological activity of N-(1H-indol-2-ylcarbonyl)-beta-alanine.

Identification of Key Structural Descriptors

As no QSAR studies have been conducted, the key structural descriptors for the biological activity of N-(1H-indol-2-ylcarbonyl)-beta-alanine have not been identified.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of Complexes

There are no published advanced spectroscopic or crystallographic studies that elucidate the structure of N-(1H-indol-2-ylcarbonyl)-beta-alanine in complex with any protein or biological macromolecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of N-(1H-indol-2-ylcarbonyl)-beta-alanine. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring and the β-alanine moiety. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm. tandfonline.com The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) are anticipated to resonate in the aromatic region, typically between 7.0 and 7.7 ppm, with multiplicities determined by their coupling to adjacent protons. tandfonline.comsemanticscholar.org The H3 proton of the indole ring is expected to appear as a singlet further upfield, characteristically around 6.8-7.4 ppm. semanticscholar.orgnih.gov For the β-alanine portion, the two methylene (B1212753) groups (-CH₂-) would likely appear as triplets due to coupling with each other. The methylene group adjacent to the amide nitrogen (α-CH₂) would be expected to resonate at a different chemical shift than the one adjacent to the carboxylic acid group (β-CH₂).

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are expected to appear significantly downfield, typically in the range of 160-180 ppm. semanticscholar.orgrsc.org The carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), while the aliphatic carbons of the β-alanine backbone would appear at higher field strengths. semanticscholar.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(1H-indol-2-ylcarbonyl)-beta-alanine Predicted values are based on typical chemical shifts for indole-2-carboxamide and β-alanine structures. tandfonline.comsemanticscholar.orgnih.govrsc.orghmdb.ca

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole N1-H | > 11.5 | - |

| Indole C2 | - | ~132 |

| Indole C3 | ~7.1 | ~104 |

| Indole C3a | - | ~127 |

| Indole C4 | ~7.7 | ~124 |

| Indole C5 | ~7.1 | ~122 |

| Indole C6 | ~7.2 | ~121 |

| Indole C7 | ~7.5 | ~113 |

| Indole C7a | - | ~137 |

| Amide C=O | - | ~163 |

| Amide N-H | ~8.5 (triplet) | - |

| β-Alanine α-CH₂ | ~3.6 (quartet) | ~35 |

| β-Alanine β-CH₂ | ~2.6 (triplet) | ~33 |

| Carboxyl COOH | > 12.0 | ~175 |

X-ray Diffraction Analysis of Compound-Protein Co-crystals

X-ray diffraction analysis of a co-crystal formed between N-(1H-indol-2-ylcarbonyl)-beta-alanine and a target protein is a powerful method for understanding its mechanism of action at a molecular level. While specific co-crystal structure data for this exact compound is not publicly available, the technique provides critical insights into ligand-receptor interactions for structurally related molecules, such as other indole-2-carboxamides which are known to inhibit protein targets like the mycobacterial membrane protein MmpL3. nih.govrsc.org

The process involves crystallizing the target protein in the presence of the compound, allowing the molecule to bind to the protein's active or allosteric site. The resulting co-crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to calculate an electron density map, from which a detailed three-dimensional model of the protein-ligand complex can be built. mdpi.com

This structural data is invaluable for drug design and optimization. It precisely reveals the binding mode or "pose" of the compound within the protein's binding pocket. frontiersin.org Analysis of the co-crystal structure identifies the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. frontiersin.org This information can guide the rational design of more potent and selective analogs by modifying the compound's structure to enhance favorable interactions or introduce new ones. Furthermore, the analysis can reveal conformational changes in the protein that occur upon ligand binding, providing deeper insight into the mechanism of inhibition or activation. mdpi.com

Table 2: Information Obtainable from X-ray Co-crystal Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| Binding Pose | The precise orientation and conformation of the compound within the protein's binding site. | Determines which parts of the molecule interact with the protein. |

| Intermolecular Interactions | Identification of specific non-covalent bonds (e.g., hydrogen bonds, van der Waals forces, ionic bonds) between the compound and amino acid residues. | Explains the affinity and specificity of the binding; guides chemical modifications to improve potency. |

| Protein Conformational Changes | Alterations in the protein's three-dimensional structure induced by the binding of the compound. | Provides insight into the mechanism of action (e.g., allosteric modulation, inhibition). |

| Solvent Structure | The position of ordered water molecules within the binding site that may mediate compound-protein interactions. | Offers opportunities for ligand design to displace or utilize water molecules to enhance binding affinity. |

Mass Spectrometry for Compound and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an essential tool for the confirmation of the chemical structure of N-(1H-indol-2-ylcarbonyl)-beta-alanine and the identification of its metabolites. nih.govresearchgate.net

For compound identification, high-resolution mass spectrometry provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. In a typical LC-MS analysis, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The monoisotopic mass of N-(1H-indol-2-ylcarbonyl)-beta-alanine (C₁₂H₁₂N₂O₃) is 232.0848 g/mol .

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For N-(1H-indol-2-ylcarbonyl)-beta-alanine, a primary and highly probable fragmentation pathway would involve the cleavage of the amide bond between the indole carbonyl group and the beta-alanine (B559535) nitrogen, which is a common fragmentation pathway for amides. nih.govmiamioh.edu

Table 3: Predicted MS/MS Fragments for N-(1H-indol-2-ylcarbonyl)-beta-alanine ([M+H]⁺, m/z 233.09)

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 144.04 | [1H-indole-2-carbonyl]⁺ |

| 116.05 | [1H-indol-2-yl]⁺ (from loss of CO from m/z 144) |

| 90.06 | [β-alanine+H]⁺ |

For metabolite identification, LC-MS/MS is used to analyze biological samples (e.g., plasma, urine, or liver microsome incubations) following exposure to the parent compound. nih.govacs.org Metabolites are detected by searching for predicted mass shifts corresponding to common Phase I and Phase II metabolic transformations. For example, the addition of an oxygen atom (hydroxylation) would result in an increase in mass of 16 Da (+15.9949 Da). acs.org Once a potential metabolite is detected based on its unique m/z, its structure can be elucidated by comparing its MS/MS fragmentation pattern to that of the parent compound and by analyzing the specific site of metabolic modification. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| N-(1H-indol-2-ylcarbonyl)-beta-alanine |

Future Directions and Research Gaps in N 1h Indol 2 Ylcarbonyl Beta Alanine Studies

Emerging Therapeutic Applications and Novel Target Identification

The indole (B1671886) nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The conjugation of this scaffold with beta-alanine (B559535), an endogenous amino acid, could potentially modulate its pharmacokinetic and pharmacodynamic properties, leading to novel therapeutic applications.

Future research should focus on screening N-(1H-indol-2-ylcarbonyl)-beta-alanine against a diverse panel of biological targets to identify potential therapeutic areas. Based on the known activities of related indole-2-carboxamides, initial investigations could explore its efficacy in the following areas:

Oncology: Evaluating its cytotoxic and anti-proliferative effects against various cancer cell lines. Identifying specific molecular targets within cancer signaling pathways, such as kinases or transcription factors, would be a crucial step.

Infectious Diseases: Assessing its antimicrobial activity against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Inflammatory Disorders: Investigating its potential to modulate inflammatory pathways, for instance, by inhibiting key enzymes like cyclooxygenases or targeting pro-inflammatory cytokines.

Neurodegenerative Diseases: Exploring its neuroprotective potential in models of diseases such as Alzheimer's or Parkinson's disease, given the role of indole derivatives in modulating neurological processes.

The identification of novel biological targets will be paramount. This can be achieved through a combination of high-throughput screening, affinity chromatography, and computational modeling techniques to predict and validate interactions with specific proteins.

Development of Advanced Analytical and Methodological Tools for Comprehensive Characterization

To support preclinical and potential clinical development, the establishment of robust and validated analytical methods is essential. Currently, there are no specific published methods for the quantification of N-(1H-indol-2-ylcarbonyl)-beta-alanine in biological matrices.

Future efforts should be directed towards:

Chromatographic Methods: Developing and validating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (MS) for the sensitive and specific detection and quantification of the compound in plasma, tissues, and urine.

Spectroscopic Analysis: Comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity.

Metabolite Identification: In vitro and in vivo studies to identify and characterize the metabolites of N-(1H-indol-2-ylcarbonyl)-beta-alanine, which is crucial for understanding its metabolic fate and potential for drug-drug interactions.

These analytical tools will be indispensable for pharmacokinetic studies, enabling the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Synergistic Effects with Other Bioactive Molecules

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced drug resistance. Once the primary biological activity of N-(1H-indol-2-ylcarbonyl)-beta-alanine is established, investigating its potential for synergistic interactions with other bioactive molecules will be a logical next step.

For instance, if it demonstrates anticancer properties, studies could explore its combination with:

Standard Chemotherapeutic Agents: To assess if it can potentiate their effects or overcome resistance mechanisms.

Targeted Therapies: To investigate synergistic effects when combined with drugs that inhibit specific oncogenic pathways.

Immunotherapies: To explore its potential to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Synergistic effects could also be explored in the context of infectious diseases, where combination with existing antibiotics could help combat resistant pathogens.

Challenges and Opportunities in Translational Research for Indole-Beta-Alanine Conjugates

Translating a novel chemical entity from the laboratory to clinical practice is a complex and challenging process. For indole-beta-alanine conjugates like N-(1H-indol-2-ylcarbonyl)-beta-alanine, several key challenges and opportunities exist.

Challenges:

Lack of Foundational Data: The primary hurdle is the current absence of any biological data, which necessitates starting from the very basics of in vitro screening and target identification.

Pharmacokinetic Properties: The beta-alanine moiety may influence the compound's solubility, permeability, and metabolic stability. Optimizing these properties to achieve a suitable drug-like profile can be a significant challenge.

Toxicity and Safety Profile: Thorough toxicological studies will be required to ensure the compound's safety before it can be considered for human trials.

Opportunities:

Chemical Tractability: The synthesis of N-(1H-indol-2-ylcarbonyl)-beta-alanine is likely straightforward, allowing for the generation of analogues to build structure-activity relationships (SAR) and optimize its properties.

Novelty and Intellectual Property: As an unexplored molecule, there is significant opportunity for generating novel intellectual property around its synthesis, formulation, and therapeutic uses.

Leveraging Existing Knowledge: The extensive research on other indole derivatives provides a valuable knowledge base to guide the investigation of this specific conjugate, potentially accelerating its development.

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-2-ylcarbonyl)-beta-alanine, and what methodological challenges arise during purification?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with beta-alanine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like dimethylformamide (DMF). Key challenges include minimizing racemization of beta-alanine and removing unreacted reagents. Purification often employs column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of N-(1H-indol-2-ylcarbonyl)-beta-alanine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amide bond formation and indole substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). Melting point analysis (e.g., 93–95°C for analogous compounds) ensures purity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 37°C. Samples are analyzed via HPLC at intervals to quantify degradation products. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are recommended to elucidate the mechanism of enzyme inhibition by N-(1H-indol-2-ylcarbonyl)-beta-alanine?

Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition constants (Ki). Isothermal titration calorimetry (ITC) quantifies binding affinity, while molecular docking simulations predict interactions with active sites (e.g., indole ring stacking with aromatic residues). Comparative studies with indole-3-yl analogs can identify structural determinants of activity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-beta-alanine derivatives?

Conduct meta-analyses of published data, emphasizing differences in assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal methods: for antifungal activity, compare broth microdilution (MIC) with agar diffusion assays. Structural analogs (e.g., N-(indol-3-ylacetyl)-alanine) serve as controls to isolate substituent effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Derivatization (e.g., prodrugs with ester-protected carboxyl groups) enhances membrane permeability. Pharmacokinetic profiling in rodent models assesses absorption, distribution, and metabolism. Co-administration with permeation enhancers (e.g., sodium caprate) can improve intestinal uptake .

Comparative and Mechanistic Questions

Q. How does the substitution position (indol-2-yl vs. indol-3-yl) influence biological activity?

Indol-2-yl derivatives may exhibit distinct steric and electronic interactions with targets. For example, indol-3-yl compounds (e.g., IAA-L-Ala) show plant hormone-like activity, whereas indol-2-yl variants could favor enzyme inhibition due to altered binding pocket compatibility. Computational modeling (e.g., DFT for charge distribution) clarifies these differences .

Q. What are the implications of beta-alanine’s metabolic pathways on the compound’s pharmacological profile?

Beta-alanine is metabolized via carnosine synthesis or transamination. In hepatocytes, elevated beta-alanine metabolism correlates with malignant cell activity (p < 0.05 in CopyKat analysis). This suggests potential off-target effects in cancer models, requiring careful dose titration in therapeutic studies .

Data-Driven Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

Use staggered dosing regimens (e.g., 10–1000 mg/kg in logarithmic increments) with frequent plasma sampling. Non-compartmental analysis (NCA) calculates AUC and half-life. For cell-based assays, employ Hill slope models to identify EC₅₀ and maximal efficacy thresholds .

Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies?

Chou-Talalay’s combination index (CI) method quantifies synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Three-way ANOVA (supplement × time × exercise) controls for confounding variables in in vivo studies, as demonstrated in beta-alanine supplementation trials (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.